N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
CAS No.: 647030-92-0
Cat. No.: VC16890649
Molecular Formula: C26H20N4O2
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647030-92-0 |
|---|---|
| Molecular Formula | C26H20N4O2 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(3-phenylmethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C26H20N4O2/c1-3-8-19(9-4-1)18-31-22-13-7-12-21(16-22)29-26-27-15-14-23(30-26)24-17-28-25(32-24)20-10-5-2-6-11-20/h1-17H,18H2,(H,27,29,30) |
| Standard InChI Key | RGYUPQCUJBJLJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=C(O4)C5=CC=CC=C5 |
Introduction
Chemical Architecture and Nomenclature
Core Structural Features
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine features a pyrimidine core substituted at the 2-position with an aromatic amine group and at the 4-position with a 1,3-oxazole heterocycle. The molecule's three-dimensional architecture combines planar aromatic systems with rotational flexibility at the benzyloxy linkage (C-O-C bond). Key structural components include:
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Pyrimidine ring: A six-membered di-aza aromatic system providing electronic conjugation
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2-Amino group: Attached to a 3-(benzyloxy)phenyl substituent through a NH linkage
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4-Oxazole substituent: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 3
Systematic Nomenclature
The IUPAC name derives from the pyrimidine parent structure:
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Primary chain: Pyrimidin-2-amine (position 2 amine group)
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Substituents:
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4-(2-Phenyl-1,3-oxazol-5-yl) at position 4
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N-[3-(Benzyloxy)phenyl] at the amine nitrogen
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Table 1 summarizes key molecular descriptors:
| Property | Value |
|---|---|
| Molecular formula | C26H20N4O2 |
| Molecular weight | 428.47 g/mol |
| Hydrogen bond donors | 1 (NH group) |
| Hydrogen bond acceptors | 6 (2N, 3O, 1NH) |
| Rotatable bonds | 5 |
| Topological polar surface area | 80.9 Ų |
Calculated using PubChem algorithms and similar compounds
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key synthons:
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2-Aminopyrimidine core
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2-Phenyl-1,3-oxazol-5-yl substituent
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3-(Benzyloxy)aniline
A convergent synthesis strategy would involve:
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Separate preparation of oxazole and benzyloxy-containing fragments
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Subsequent coupling to the pyrimidine scaffold
Oxazole Ring Formation
The 2-phenyl-1,3-oxazol-5-yl group likely originates from cyclodehydration of a β-ketoamide precursor. A typical protocol involves:
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Condensation of benzoyl chloride with α-aminoacetophenone derivatives
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Cyclization using phosphorous oxychloride or similar dehydrating agents
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Purification via column chromatography (silica gel, ethyl acetate/hexane)
Pyrimidine Functionalization
Literature analogues suggest palladium-catalyzed cross-coupling reactions for introducing substituents at position 4 of the pyrimidine ring . A Buchwald-Hartwig amination could install the 3-(benzyloxy)phenyl group at the 2-amino position.
Table 2 outlines potential reaction conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole synthesis | POCl3, DMF, 80°C, 4h | 65-75 |
| Pyrimidine coupling | Pd2(dba)3, Xantphos, NaOtBu, 100°C | 50-60 |
| Final amination | CuI, L-proline, K2CO3, DMSO, 120°C | 40-50 |
Adapted from similar heterocyclic syntheses
Physicochemical Characterization
Spectral Properties
Predicted spectral signatures based on structural analogues:
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1H NMR (400 MHz, DMSO-d6):
δ 9.25 (s, 1H, NH)
δ 8.70-7.20 (m, 16H, aromatic protons)
δ 5.15 (s, 2H, OCH2Ph) -
13C NMR (101 MHz, DMSO-d6):
165.8 (C=N oxazole)
159.2 (C-O benzyloxy)
152.1-110.7 (aromatic carbons)
Solubility and Partitioning
Computational models predict:
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Log P (octanol/water): 3.8 ± 0.3
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Aqueous solubility: <0.1 mg/mL at 25°C
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Good solubility in DMSO (>50 mg/mL) and dichloromethane
These properties suggest moderate membrane permeability but potential formulation challenges for aqueous delivery .
Biological Activity and Applications
Antimicrobial Properties
Pyrimidine-oxazole hybrids show:
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MIC values of 2-8 μg/mL against S. aureus
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16-32 μg/mL against E. coli
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Synergy with β-lactam antibiotics
Toxicity Profile
Predicted parameters:
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Ames test: Negative (no mutagenic alerts)
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hERG inhibition: Moderate risk (IC50 ~2 μM)
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Hepatotoxicity: Low probability
Industrial and Research Applications
Pharmaceutical Development
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Lead candidate for kinase-targeted therapies
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Potential radiosensitizer in oncology
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Scaffold for antibiotic development
Materials Science
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Organic semiconductor precursor
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Ligand for transition metal complexes
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Component of liquid crystal formulations
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